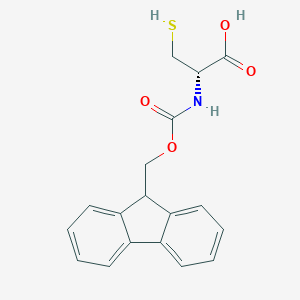

Fmoc-D-cysteine

概要

説明

Fmoc-D-Cysteine is an N-terminal protected cysteine derivative used in peptide synthesis . It has two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .

Synthesis Analysis

The synthesis of Fmoc-D-Cysteine involves a series of small-molecule C-terminal amidation tags based on phosphonate or aliphatic moieties . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue .

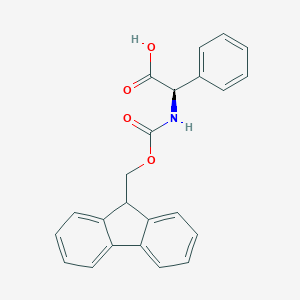

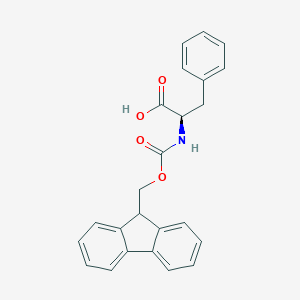

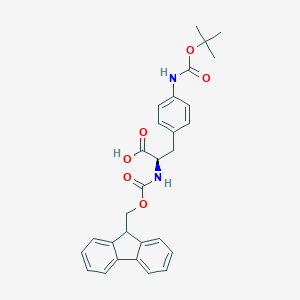

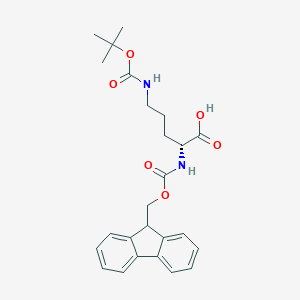

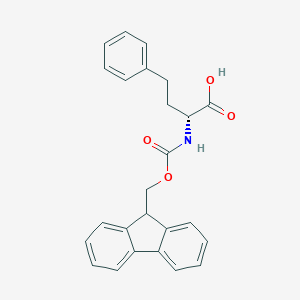

Molecular Structure Analysis

The empirical formula of Fmoc-D-Cysteine is C37H31NO4S . Its molecular weight is 585.71 . The SMILES string representation of its structure is OC(=O)C@@H(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46 .

Chemical Reactions Analysis

Fmoc-D-Cysteine is involved in Fmoc solid-phase peptide synthesis . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .

Physical And Chemical Properties Analysis

Fmoc-D-Cysteine is a white powder or crystal . It is used in peptide synthesis . It is stored at a temperature of 2-8°C .

科学的研究の応用

Fmoc-D-cysteine: Applications in Scientific Research

Peptide Synthesis: Fmoc-D-cysteine is widely utilized in peptide synthesis, particularly in the development of glycopeptides and their derivatives. Its unique properties facilitate the creation of complex peptide chains that are crucial in understanding protein functions and interactions .

Drug Development: The compound’s role extends to drug development, where it aids in the synthesis of molecules with potential therapeutic effects. Its stability and reactivity make it a valuable asset in creating new drugs.

Nanotechnology: In nanotechnology, Fmoc-D-cysteine is used to fabricate asymmetric nanostructures like nanobowls, which have shown superior drug delivery performances due to their concave structure and interior asymmetric cavities .

Overcoming Peptide Aggregation: During peptide chain assembly, aggregation can occur, making the process challenging. Fmoc-D-cysteine helps overcome this issue, ensuring smoother synthesis of cysteine and methionine-containing peptides .

Supramolecular Hydrogels: The compound is instrumental in creating oxidation-responsive supramolecular hydrogels that exhibit autonomous gel–sol–gel transitions. This property is significant for developing materials that can respond to environmental changes .

作用機序

Target of Action

Fmoc-D-cysteine is primarily used in the field of peptide synthesis . The primary targets of Fmoc-D-cysteine are the amino acids that are being linked together to form peptides . The Fmoc group acts as a temporary protecting group for the Nα-group of an activated incoming amino acid during peptide synthesis .

Mode of Action

The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This property allows it to protect the Nα-amino group during the coupling process of peptide synthesis, and then be removed to allow the next amino acid to be added . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Biochemical Pathways

The use of Fmoc-D-cysteine primarily affects the pathway of peptide synthesis . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This has been a major advancement in the field of peptide synthesis .

Result of Action

The result of Fmoc-D-cysteine’s action is the successful synthesis of peptides . By protecting the Nα-amino group during the coupling process, it allows for the creation of complex peptides . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-D-cysteine is influenced by the conditions of the peptide synthesis process . The stability of the Fmoc group to certain reagents allows it to withstand the conditions of peptide synthesis, while its base-labile property allows it to be removed when desired . The fluorenyl group of Fmoc has a strong absorbance in the ultraviolet region, which is useful for monitoring coupling and deprotection reactions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDKXQYAKLQKF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

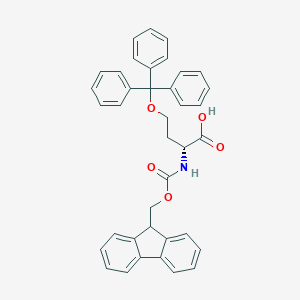

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using D-cysteine instead of L-cysteine in these fluorescent peptides?

A1: While the provided research paper does not explicitly compare the use of D-cysteine versus L-cysteine, the choice of D-amino acids in peptide synthesis is often motivated by their enhanced stability against enzymatic degradation. L-amino acids are the naturally occurring enantiomers and are more susceptible to breakdown by proteases present in biological systems. Utilizing D-cysteine in the synthesis of these cell-penetrating peptides likely increases their stability and half-life within cells, allowing for more prolonged fluorescence monitoring.

Q2: How do the fluorescent properties of these D-cysteine derivatives impact their application in cell-penetrating peptides?

A2: The research highlights the incorporation of coumaryl and dansyl derivatives of D-cysteine into cell-penetrating peptide sequences . These fluorescent moieties allow for the direct visualization of the peptides' internalization within different cell lines using fluorescence microscopy. This provides a valuable tool for studying the cellular uptake mechanisms of these peptides and evaluating their potential for delivering therapeutic cargo into cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。